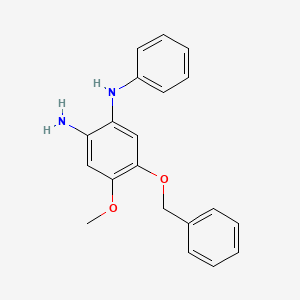

5-(Benzyloxy)-4-methoxy-N1-phenylbenzene-1,2-diamine

Description

Properties

Molecular Formula |

C20H20N2O2 |

|---|---|

Molecular Weight |

320.4 g/mol |

IUPAC Name |

4-methoxy-1-N-phenyl-5-phenylmethoxybenzene-1,2-diamine |

InChI |

InChI=1S/C20H20N2O2/c1-23-19-12-17(21)18(22-16-10-6-3-7-11-16)13-20(19)24-14-15-8-4-2-5-9-15/h2-13,22H,14,21H2,1H3 |

InChI Key |

FLCVXXDKMLZEIS-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C(=C1)N)NC2=CC=CC=C2)OCC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Reduction of Nitro Precursors to Diamines

A common route to benzene-1,2-diamine derivatives involves reduction of nitro-substituted aromatic precursors. For example, reduction of 5-bromo-N-methyl-2-nitroaniline analogs using iron powder and ammonium chloride in methanol at 20–75 °C for 15 hours yields the corresponding diamines in high yield (up to 90%) with subsequent extraction and purification steps. Variations include use of zinc dust with ammonium chloride in methanol/water mixtures at room temperature, or iron with calcium chloride in ethanol/water under reflux for 2 hours, providing flexibility in reaction conditions.

| Reducing Agent | Solvent System | Temperature | Time | Yield | Notes |

|---|---|---|---|---|---|

| Iron powder + NH4Cl | Methanol | 20–75 °C | 15 h | 90% | Filtration and extraction needed |

| Iron powder + CaCl2 | Ethanol/water | Reflux (~78 °C) | 2 h | High | Reflux conditions |

| Zinc dust + NH4Cl | Methanol/water | Room temp | 2.25 h | High | Mild conditions |

N-Arylation of o-Phenylenediamine

The N1-phenyl substitution is typically introduced via nucleophilic aromatic substitution or amide coupling reactions. One method involves reacting N-phenyl-o-phenylenediamine with acyl chlorides (e.g., 4-bromobenzoyl chloride) in the presence of triethylamine in anhydrous dichloromethane at 0 °C to room temperature, followed by cyclization or further functionalization. This method achieves yields up to 94% and is well-documented for related compounds.

| Reagents | Solvent | Temperature | Time | Yield | Notes |

|---|---|---|---|---|---|

| N-phenyl-o-phenylenediamine + 4-bromobenzoyl chloride + Et3N | CH2Cl2 | 0 °C to RT | ~3.5 h | 94% | Ice bath cooling, followed by workup |

Selective Benzylation of Phenolic Hydroxy Groups

To introduce the benzyloxy group at the 5-position, selective benzylation of phenolic hydroxyl groups is performed. One reported approach involves catalytic hydrogenolysis of benzyl-protected phenols followed by conversion to triflates and substitution reactions using cesium carbonate in dry dichloromethane under nitrogen atmosphere at 40 °C. This method minimizes elimination side reactions and affords the desired benzyl ether in moderate yields (~47%).

Protection and Deprotection Strategies

Protection of amine or hydroxyl groups is crucial to prevent side reactions during multi-step syntheses. Boc protection and subsequent deprotection using trifluoroacetic acid (TFA) and triethylsilane in dichloromethane at room temperature for 2 hours is a standard protocol. This allows selective functionalization of other groups without interference.

Chemical Reactions Analysis

Types of Reactions

5-(Benzyloxy)-4-methoxy-N1-phenylbenzene-1,2-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction of the nitro group to an amine group is a key step in its synthesis.

Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Palladium on carbon (Pd/C) with hydrogen gas is commonly used for reduction reactions.

Substitution: Reagents such as bromine (Br2) and sulfuric acid (H2SO4) are used for electrophilic aromatic substitution.

Major Products

Oxidation: Quinone derivatives.

Reduction: The primary amine product.

Substitution: Various substituted aromatic compounds depending on the substituent introduced.

Scientific Research Applications

5-(Benzyloxy)-4-methoxy-N1-phenylbenzene-1,2-diamine has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(Benzyloxy)-4-methoxy-N1-phenylbenzene-1,2-diamine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects such as anti-inflammatory or antimicrobial actions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 5-(Benzyloxy)-4-methoxy-N1-phenylbenzene-1,2-diamine with structurally related compounds from the evidence:

Physicochemical Properties

- Solubility: The benzyloxy group in the target compound likely reduces water solubility compared to 4-Phenoxybenzene-1,2-diamine , but improves organic solvent compatibility.

- Stability : Electron-donating groups (methoxy, benzyloxy) may enhance oxidative stability relative to nitro-substituted analogs .

- Spectroscopic Data : The NMR profiles of similar compounds (e.g., ) suggest distinct aromatic proton splitting patterns due to substituent positioning. For example, methoxy groups typically deshield adjacent protons, appearing as singlets in ¹H NMR.

Research Findings and Gaps

- Key Studies : and provide robust methodologies for synthesizing complex diamines, though direct data on the target compound remain scarce.

- Unresolved Questions : The impact of N1-phenyl substitution on the redox behavior of benzene-1,2-diamines requires further exploration.

- Opportunities : Computational modeling (e.g., DFT) could predict the target compound’s electronic properties based on analogs like .

Biological Activity

5-(Benzyloxy)-4-methoxy-N1-phenylbenzene-1,2-diamine, also known by its CAS number 17330-79-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of benzene derivatives and features a unique structure that includes:

- A benzyloxy group

- A methoxy group

- A phenyl group

- A diamine functional group

This configuration is significant as it may influence the compound's interactions with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antioxidant Activity : The compound has demonstrated antioxidant properties, which are crucial for mitigating oxidative stress in cells. This activity is often assessed using assays such as the Oxygen Radical Absorbance Capacity (ORAC) method.

- MAO-B Inhibition : Preliminary studies suggest that derivatives of this compound may act as selective inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases like Parkinson's disease. The inhibition of MAO-B can lead to increased levels of neurotransmitters such as dopamine, providing a therapeutic effect.

- Neuroprotective Effects : The compound's ability to cross the blood-brain barrier (BBB) enhances its potential as a neuroprotective agent. Neuroprotection is vital for preventing neuronal damage in conditions such as Alzheimer's and Parkinson's diseases.

- Metal Chelation : Certain structural analogs have shown metal chelation capabilities, which can be beneficial in treating metal overload conditions or neurodegenerative diseases associated with metal toxicity.

MAO-B Inhibition Studies

A study published in 2023 evaluated a series of compounds similar to this compound for their MAO-B inhibitory activity. The representative compound exhibited an IC50 value of 0.062 µM, indicating potent inhibition compared to standard drugs like rasagiline (IC50 = 0.0953 µM) and safinamide (IC50 = 0.0572 µM) .

Table 1: MAO-B Inhibitory Activities of Related Compounds

| Compound | IC50 (µM) | Inhibition Type |

|---|---|---|

| This compound | TBD | Competitive |

| Rasagiline | 0.0953 | Irreversible |

| Safinamide | 0.0572 | Reversible |

Antioxidant Activity Assessment

The antioxidant activity was measured using the ORAC assay, where compounds similar to this compound showed significant protective effects against oxidative stress .

Neuroprotective Effects

In vitro studies have demonstrated that the compound can protect neuronal cells from apoptosis induced by oxidative stressors. This neuroprotective effect is attributed to its ability to scavenge free radicals and inhibit pro-apoptotic pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.